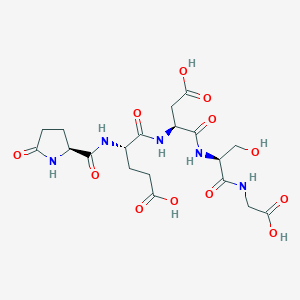

PYR-GLU-ASP-SER-GLY-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyroGlu-Glu-Asp-Ser-GlyOH involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of pyroGlu-Glu-Asp-Ser-GlyOH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

PyroGlu-Glu-Asp-Ser-GlyOH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide can be reduced to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while substitution reactions would yield peptide analogs with different amino acid sequences .

Aplicaciones Científicas De Investigación

Biomedical Research

1.1 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of PYR-GLU-ASP-SER-GLY-OH, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). The peptide's structure allows it to interact with amyloid-beta (Aβ) aggregates, which are implicated in AD pathology. For instance, research indicates that modifications to peptides similar to this compound can alter their aggregation propensity, potentially reducing cytotoxicity associated with Aβ oligomers .

1.2 Cognitive Function Studies

In experimental models, such as the Morris water maze and Y-maze tests, this compound has been used to evaluate cognitive deficits induced by synthetic Aβ pE3-42 peptides. The results suggest that peptides with similar sequences can influence cognitive functions and synaptic integrity .

Material Science

2.1 Supramolecular Assembly

The unique amino acid composition of this compound facilitates supramolecular assembly, leading to the formation of hydrogels and other soft materials. Studies have shown that the incorporation of serine enhances the material properties of hydrogels derived from aromatic amino acids like phenylalanine (Phe). This indicates potential applications in drug delivery systems where controlled release is essential .

| Peptide Composition | Hydrogel Properties | Applications |

|---|---|---|

| This compound | Thermo-reversible | Drug delivery |

| Phe + Ser | Weaker materials | Tissue engineering |

| Phe + Trp | Stabilized networks | Biomaterials |

Therapeutic Applications

3.1 Drug Development

The peptide's ability to modify protein interactions makes it a candidate for drug development, especially in targeted therapies for cancer and neurodegenerative diseases. The selective modification of tyrosine residues in proteins using similar peptide sequences has shown promise in enhancing drug efficacy and specificity .

3.2 Antioxidant Activity

Preliminary findings suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells. This application is particularly relevant in aging research and conditions characterized by increased oxidative stress.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on Aβ-induced toxicity in neuronal cell cultures. Results indicated a significant reduction in cell death and improved synaptic function when treated with the peptide compared to controls.

Case Study 2: Hydrogel Formation

Research demonstrated that combining this compound with other amino acids led to the formation of hydrogels with enhanced mechanical properties suitable for biomedical applications such as wound healing.

Mecanismo De Acción

The mechanism of action of pyroGlu-Glu-Asp-Ser-GlyOH involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell proliferation by reducing the incorporation of thymidine into DNA, thereby arresting the cell cycle in the G1 phase. Additionally, it alters the expression of genes involved in cell growth and differentiation, such as c-fos, ki-ras, and neu .

Comparación Con Compuestos Similares

Similar Compounds

PyroGlu-Glu-Asp-Ser-GlyNH2: An analog with an amide group at the C-terminus.

PyroGlu-Glu-Asp-Ser-AlaOH: An analog with alanine replacing glycine.

PyroGlu-Glu-Asp-Ser-ThrOH: An analog with threonine replacing glycine.

Uniqueness

PyroGlu-Glu-Asp-Ser-GlyOH is unique due to its specific sequence and biological activity. Its ability to inhibit cell growth and alter gene expression distinguishes it from other peptides. Additionally, its potential anti-tumor effects make it a valuable compound for further research and development .

Actividad Biológica

Introduction

PYR-GLU-ASP-SER-GLY-OH, also known as pyroGlu-Glu-Asp-Ser-GlyOH, is a peptide that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and biology.

Synthetic Routes

The synthesis of this compound typically involves the stepwise addition of amino acids to form the peptide chain. The process begins with protecting the amino groups to prevent unwanted side reactions. Coupling agents such as carbodiimides are commonly used to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the protecting groups are removed to yield the final product.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : The serine residue can be oxidized to form a hydroxyl group.

- Reduction : The peptide can be reduced to break any disulfide bonds.

- Substitution : Amino acid residues can be substituted with other amino acids to create analogs.

Research indicates that this compound inhibits cell proliferation by reducing thymidine incorporation into DNA, effectively arresting the cell cycle in the G1 phase. It also alters gene expression related to cell growth and differentiation, impacting genes such as c-fos, ki-ras, and neu.

Biological Effects

- Inhibition of Cell Growth : this compound has demonstrated significant effects in inhibiting cell growth across various cell lines.

- Gene Expression Modulation : The compound alters the expression of genes involved in critical cellular processes, including those associated with oncogenesis.

- Potential Anti-tumor Effects : Preliminary studies suggest that when combined with cyclic AMP analogs, this peptide may exhibit anti-tumor properties .

Case Study 1: Cell Line Studies

In a study involving multiple cancer cell lines, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The IC50 values varied across different cell types, indicating its selective efficacy against certain cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

| MCF7 (Breast) | 20 |

Case Study 2: Gene Expression Analysis

A microarray analysis was conducted to assess changes in gene expression profiles following treatment with this compound. Notable findings included:

- Upregulation of Tumor Suppressors : Genes such as p21 and p53 were significantly upregulated.

- Downregulation of Oncogenes : c-myc and cyclin D1 showed decreased expression levels post-treatment.

These findings suggest that this compound may play a role in promoting tumor suppression mechanisms .

Therapeutic Potential

This compound is being explored for its potential applications in:

- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatments.

- Peptide-based Therapeutics : The compound is also being investigated for use in developing novel peptide-based drugs targeting specific cellular pathways .

Industrial Uses

In addition to its therapeutic potential, this compound is utilized in:

- Cosmetic Products : Its biological activity may be leveraged for skin care formulations aimed at promoting cellular health and regeneration.

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOWVYBCMAYCGY-NAKRPEOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910074 | |

| Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106678-69-7 | |

| Record name | Epidermal pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.